Superior Anti-Mycobacterial Potency of 4,4-Dimethyl-1,4-azasilinane-Derived Pyrazoles Compared to a Non-Silylated Analog
In a direct head-to-head comparison, the incorporation of the 4,4-dimethyl-1,4-azasilinane moiety into a pyrazole scaffold (compounds 2 and 3) resulted in a significant increase in anti-tubercular potency compared to a non-silylated baseline (compound 1) [1].
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | Compound 2: MIC 0.02 μM; Compound 3: MIC 0.07 μM |
| Comparator Or Baseline | Compound 1 (Non-silylated baseline): MIC 0.3 μM |
| Quantified Difference | Compound 2 shows a 15-fold improvement in potency; Compound 3 shows a >4-fold improvement. |
| Conditions | In vitro assay against replicating M. tuberculosis. |
Why This Matters
This demonstrates that the 4,4-dimethyl-1,4-azasilinane core is critical for achieving sub-100 nM potency, a key benchmark for lead optimization in anti-infective drug discovery.
- [1] Structure−Activity Relationship and Optimization of Drug-like Properties of Antituberculosis 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. ScienceDirect, 2026. View Source
